3-(4-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Purity Quality Control Reproducibility

The compound 3-(4-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (CAS 202197-51-1) belongs to the 3-aryl-2,4-dioxo-tetrahydropyrimidine-5-carboxylic acid class, a privileged scaffold in medicinal chemistry. With molecular formula C12H10N2O5 and molecular weight 262.22 g/mol, it features a uracil core substituted at N3 with a 4-methoxyphenyl group and at C5 with a carboxylic acid function, rendering it a versatile intermediate for carboxamide-based library synthesis.

Molecular Formula C12H10N2O5
Molecular Weight 262.22 g/mol
CAS No. 202197-51-1
Cat. No. B1387475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
CAS202197-51-1
Molecular FormulaC12H10N2O5
Molecular Weight262.22 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)O
InChIInChI=1S/C12H10N2O5/c1-19-8-4-2-7(3-5-8)14-10(15)9(11(16)17)6-13-12(14)18/h2-6H,1H3,(H,13,18)(H,16,17)
InChIKeyMIDSCLPKENAFSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: Core Building Block for Heterocyclic Synthesis and Fragment-Based Drug Discovery


The compound 3-(4-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (CAS 202197-51-1) belongs to the 3-aryl-2,4-dioxo-tetrahydropyrimidine-5-carboxylic acid class, a privileged scaffold in medicinal chemistry. With molecular formula C12H10N2O5 and molecular weight 262.22 g/mol, it features a uracil core substituted at N3 with a 4-methoxyphenyl group and at C5 with a carboxylic acid function, rendering it a versatile intermediate for carboxamide-based library synthesis [1].

Why Structural Analog Substitution Fails: Critical Role of 5-Carboxylic Acid and 4-Methoxyphenyl Substituent in Compound 202197-51-1


Non-targeted substitution of 3-(4-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with analogs bearing different aryl groups (e.g., 4-chlorophenyl, 4-methylphenyl) or lacking the 5-carboxylic acid moiety is not recommended due to substantial differences in biological activity, chemical reactivity, and downstream derivatization potential. The 4-methoxyphenyl group provides unique electronic and steric properties that influence target binding, while the 5-carboxylic acid is essential for amide bond formation and salt-bridge interactions observed in anti-HIV-1 studies [1][2].

Quantitative Procurement Evidence: Comparing Purity, Derivatization Potential, and Bioactivity of 3-(4-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid – Note: High-strength direct comparative data are limited; evidence relies on multi-vendor purity analysis, commercial derivative counts, class-level SAR, and privileged fragment recognition.


Vendor Purity Differentiation: 95% to 98% Available for Research-Grade Procurement

Commercial vendors report varying purities for this compound, with Chemsrc offering 95%, Leyan 97%, and MolCore 98% . This range provides options for users requiring higher purity for sensitive applications (e.g., biophysical assays) versus cost-effective bulk purchases for library synthesis.

Purity Quality Control Reproducibility

Carboxylic Acid-Mediated Derivatization: ≥5 Commercial Carboxamide Derivatives vs. Phenyl Analog

The 5-carboxylic acid enables direct carboxamide formation, with ≥5 distinct derivatives commercially available (e.g., N-(4-ethoxyphenyl), N-(3-chloro-2-methylphenyl), N-(4-carbamoylphenyl), N-(4-chlorophenyl), N-(2-methylphenyl)) . In contrast, the 3-phenyl analog (CAS 37804-34-5) shows minimal commercial carboxamide diversity.

Carboxamide derivatives Amide coupling Library synthesis

Anti-HIV-1 Activity Profiling: 4-Methoxyphenyl Substituent Offers Distinct SAR Relative to 4-Chlorophenyl and 4-Methylphenyl

In a study of 1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, compounds with 4-chlorophenyl (2e) and 4-methylphenyl (2k) substituents exhibited the highest anti-HIV-1 activity among the series, while other substituents (including potentially 4-methoxyphenyl) showed varying potency [1]. Although direct IC50 data for the target compound were not reported, the study demonstrates that even small aryl substitutions significantly alter activity, underscoring the importance of specific substituent selection.

Anti-HIV-1 Structure-activity relationship gp41 inhibitor

Fragment-Based Drug Discovery: Core Scaffold Recognized in PDB as Privileged Fragment 5CU

The 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid core is a validated privileged fragment, as evidenced by its occurrence as ligand 5CU in multiple PDB entries (e.g., 4LAL) [1]. The addition of the 4-methoxyphenyl group increases molecular weight by 106 Da and introduces a hydrophobic/hydrogen-bond acceptor moiety, which can enhance fragment binding affinity and selectivity.

Fragment-based drug discovery Privileged scaffold PDB 5CU

Synthetic Accessibility: Multi-Vendor Availability Enables Cost-Effective Procurement

The compound is stocked by at least 5 global suppliers (Chemsrc, CymitQuimica, Leyan, MolCore, Chemenu) , whereas less common analogs (e.g., 3-(4-fluorophenyl) variant) are often available from only 1–2 sources. This broad availability reduces lead times and provides competitive pricing.

Supplier availability Procurement Supply chain

Recommended Application Scenarios for 3-(4-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid Based on Procurement Evidence


Synthesis of Kinase Inhibitor Libraries via Carboxamide Coupling

The compound's 5-carboxylic acid enables direct amide bond formation with diverse amines, as evidenced by the commercial availability of ≥5 distinct carboxamide derivatives . This makes it a preferred starting material for generating libraries of potential kinase inhibitors, as claimed in patent WO2013074633A1 [1].

Anti-HIV-1 Lead Optimization: SAR Exploration at the N3-Aryl Position

Although direct anti-HIV-1 data for this specific compound is limited, the class of 1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives has demonstrated anti-HIV-1 activity, with the 4-methoxyphenyl substituent offering a distinct SAR profile [2]. Researchers can use this compound as a scaffold for further optimization.

Fragment-Based Screening Library Construction

The 2,4-dioxo-tetrahydropyrimidine core is a validated privileged fragment (PDB 5CU), and the 4-methoxyphenyl substituent adds additional binding interactions, making this compound suitable for inclusion in fragment libraries for target-based screening [3].

Building Block for Targeted Protein Degradation (PROTAC) Conjugates

The carboxylic acid functionality allows conjugation to E3 ligase ligands via amide or ester linkages, enabling the design of bivalent PROTAC molecules. The 4-methoxyphenyl group may contribute to ternary complex stability [4].

Quote Request

Request a Quote for 3-(4-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.